2-Furanthiol, 5-methyl- 2-Furanthiol, 5-methyl-
Brand Name: Vulcanchem
CAS No.: 60965-60-8
VCID: VC14109926
InChI: InChI=1S/C5H6OS/c1-4-2-3-5(7)6-4/h2-3,7H,1H3
SMILES:
Molecular Formula: C5H6OS
Molecular Weight: 114.17 g/mol

2-Furanthiol, 5-methyl-

CAS No.: 60965-60-8

Cat. No.: VC14109926

Molecular Formula: C5H6OS

Molecular Weight: 114.17 g/mol

* For research use only. Not for human or veterinary use.

2-Furanthiol, 5-methyl- - 60965-60-8

Specification

CAS No. 60965-60-8
Molecular Formula C5H6OS
Molecular Weight 114.17 g/mol
IUPAC Name 5-methylfuran-2-thiol
Standard InChI InChI=1S/C5H6OS/c1-4-2-3-5(7)6-4/h2-3,7H,1H3
Standard InChI Key VFXYLFXZARNARN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)S

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Configuration

5-Methyl-3-furanthiol (IUPAC: 5-methylfuran-3-thiol) belongs to the furan family of heterocyclic organic compounds. Its molecular formula is C₅H₆OS, with a molar mass of 114.17 g/mol . The structure consists of a furan ring substituted with a thiol (-SH) group at position 3 and a methyl (-CH₃) group at position 5 (Fig. 1). Key synonyms include:

  • 3-Furanthiol, 5-methyl-

  • 5-Methyl-3-furanthiol

  • DTXSID50568660

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analyses confirm its structure. The 1H^1H NMR spectrum typically shows:

  • A singlet at δ 2.25 ppm for the methyl group

  • Multiplet signals between δ 6.25–7.10 ppm for furan protons

  • A broad peak at δ 1.60 ppm for the thiol proton .

The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 114 with characteristic fragments at m/z 79 (C₄H₃S⁺) and m/z 43 (CH₃CO⁺) .

Synthesis and Industrial Production Pathways

Nucleophilic Substitution Routes

Industrial synthesis often involves:

  • Aldehyde-thiol condensation: 4-Oxo-2-pentenal reacts with acetylthiol (AcSH) under acidic conditions to form 2-methyl-5-thioacetylfuran .

  • Hydrolysis: Basic hydrolysis of the thioacetyl intermediate yields 5-methyl-2-furanthiol, which undergoes autothiylation to form dimeric by-products like 4-(5-methyl-2-furylthio)-5-methyltetrahydrofuran-2-thione .

4-Oxo-2-pentenal+AcSHH+2-Methyl-5-thioacetylfuranOH5-Methyl-2-furanthiol\text{4-Oxo-2-pentenal} + \text{AcSH} \xrightarrow{\text{H}^+} \text{2-Methyl-5-thioacetylfuran} \xrightarrow{\text{OH}^-} \text{5-Methyl-2-furanthiol}

By-Product Formation Mechanisms

During large-scale production, competing reactions lead to:

  • Dimerization: Two 5-methyl-3-furanthiol molecules couple via sulfur-sulfur bonds under oxidative conditions.

  • Ring-opening reactions: Nucleophilic attack at the α-position of the furan ring generates tetrahydrothiophene derivatives .

Physicochemical Properties

PropertyValue/RangeMethod
Boiling Point152–154°C (est.)Simulated distillation
Density1.12 g/cm³Pycnometry
SolubilityInsoluble in H₂O;OECD 105
Miscible with ethanol
Vapor Pressure3.2 mmHg @ 25°CAntoine equation
Log P (Octanol-Water)1.84Calculated

The compound’s flammability (flash point: 46°C) and acute oral toxicity (LD₅₀: 318 mg/kg in rats) necessitate careful handling .

Applications in Food and Fragrance Industries

Flavor Profile Enhancement

5-Methyl-3-furanthiol contributes to:

  • Meaty aromas in processed foods at concentrations <1 ppm

  • Roasted notes in coffee and sesame oil, often synergizing with 2-methyl-3-furanthiol .

Process Contaminant Mitigation

In model systems, furan derivatives like 5-methyl-2-furfural inhibit 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) formation by:

  • Capturing phenylalanine via Schiff base formation

  • Reducing phenylacetaldehyde levels (r = −0.9864, p<0.01) .

Phe+FuranthiolSchiff basePhIP inhibition\text{Phe} + \text{Furanthiol} \rightarrow \text{Schiff base} \downarrow \rightarrow \text{PhIP inhibition}

Recent Advances in Analytical Detection

GC-MS Method Optimization

A 2025 study achieved 0.1 ppb detection limits using:

  • Stationary phase: DB-5MS UI (30 m × 0.25 mm × 0.25 μm)

  • Ion monitoring: m/z 114 (quantifier), 79 (qualifier) .

NMR Crystallography

Synchrotron-based techniques resolved the compound’s solid-state tautomerism, revealing two crystalline forms with distinct hydrogen-bonding networks .

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